N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
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Overview
Description
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C₉H₁₁ClN₂O₃S and a molecular weight of 262.71 g/mol . This compound is known for its unique structure, which includes a chloro group, a methyl group, and a sulfamoyl group attached to a phenyl ring, along with an acetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary target of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide is carbonic anhydrase , an enzyme that plays a crucial role in the regulation of pH and fluid balance in the body .
Mode of Action
This compound acts as a carbonic anhydrase inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the normal physiological processes that depend on this reaction .
Biochemical Pathways
By inhibiting carbonic anhydrase, this compound affects several biochemical pathways. It disrupts the bicarbonate buffering system , leading to a decrease in the transport of carbon dioxide from tissues to the lungs. This can affect processes such as respiration and the regulation of pH in the body .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on factors such as its lipophilicity, protein binding, and the presence of transporters .
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to a variety of effects at the molecular and cellular levels. These include changes in intracellular pH, disruption of ion transport, and alterations in fluid balance .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Similarly, the presence of other substances that bind to carbonic anhydrase could affect the efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide typically involves the reaction of 5-chloro-2-methylbenzenesulfonamide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like hydroxide ions or amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- N-(5-chloro-2-methylphenyl)acetamide
- N-(4-sulfamoylphenyl)acetamide
- N-(2-methyl-4-sulfamoylphenyl)acetamide
Comparison: N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide is unique due to the presence of both chloro and sulfamoyl groups on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and specificity in chemical reactions and biological interactions.
Properties
IUPAC Name |
N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-5-3-9(16(11,14)15)7(10)4-8(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H2,11,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZLMFBWGLETNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)Cl)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679708 |
Source
|
Record name | N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17560-53-1 |
Source
|
Record name | N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17560-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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